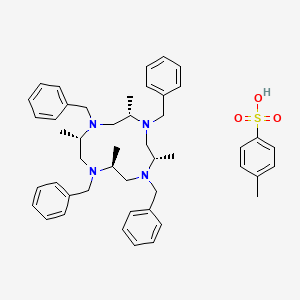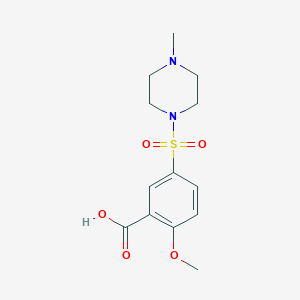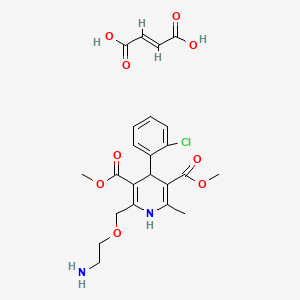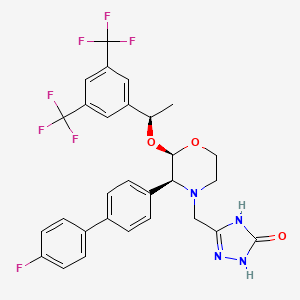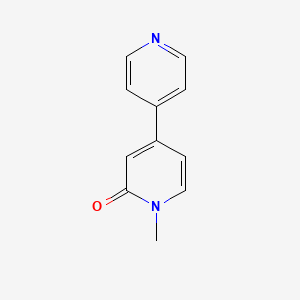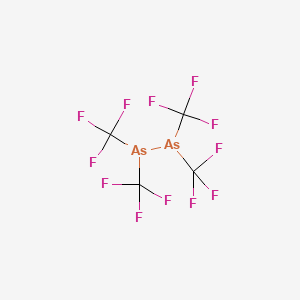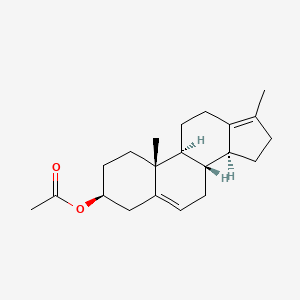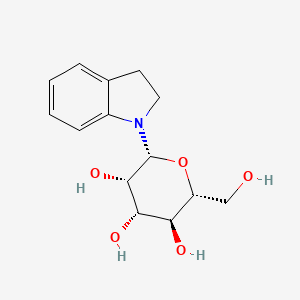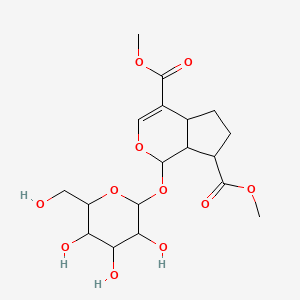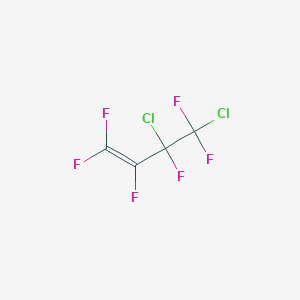
3,4-Dichlorohexafluoro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorohexafluoro-1-butene is a chemical compound with the molecular formula C4Cl2F6. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. This compound is often used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichlorohexafluoro-1-butene typically involves the carbonylation of ethylene using carbon fluoride as the catalyst . Another method includes preheating chlorotrifluoroethylene to a temperature range of 160-250°C, followed by splitting the preheated material at 350-500°C to form a mixture of this compound and 1,2-dichlorohexafluorocyclobutane .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using high-yield methods that involve the recycling of by-products to improve efficiency. For example, the separated 1,2-dichlorohexafluorocyclobutane can be cycled back to the preheating step to maximize the yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorohexafluoro-1-butene undergoes various chemical reactions, including:
Oxidation: It can be converted to hexafluoropropylene oxide by reacting with oxygen in an epoxidation reaction.
Substitution: The compound can react with sodium hydroxide to produce 3,4-dichlorohexafluorobutyric acid and dichloroacetic acid.
Common Reagents and Conditions
Oxidation: Oxygen is used as the reagent in the presence of a catalyst.
Substitution: Sodium hydroxide is commonly used as the reagent.
Major Products
Oxidation: Hexafluoropropylene oxide (HFPO)
Substitution: 3,4-Dichlorohexafluorobutyric acid and dichloroacetic acid.
Scientific Research Applications
3,4-Dichlorohexafluoro-1-butene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dichlorohexafluoro-1-butene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichlorohexafluorocyclobutane
- Hexafluoropropylene oxide
- Pentafluoropropene
Uniqueness
3,4-Dichlorohexafluoro-1-butene is unique due to its combination of chlorine and fluorine atoms, which provides it with distinct chemical properties that are not found in similar compounds. This uniqueness makes it valuable in specific industrial and research applications .
Properties
IUPAC Name |
3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXMLHQBFNLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023018 |
Source


|
| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-21-1 |
Source


|
| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
